4-Phenethylpiperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
InChI Key |
XQJNVXPQSPYTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Phenethylpiperidin 4 Ol
Established Synthetic Routes for 4-Phenethylpiperidin-4-ol
The synthesis of this compound can be achieved through several well-established chemical strategies. These routes often begin with the construction of a piperidine (B6355638) ring, followed by or concurrent with the introduction of the necessary functional groups.
Synthesis from N-substituted 4-Piperidones via Grignard Reactions
A primary and direct method for synthesizing this compound involves the use of a Grignard reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis. niper.gov.in The general approach involves the reaction of an N-substituted 4-piperidone (B1582916) with a phenethylmagnesium halide (such as phenethylmagnesium bromide).
In this reaction, the nucleophilic phenethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the 4-piperidone. A subsequent acidic workup protonates the resulting alkoxide, yielding the tertiary alcohol, this compound. The N-substituent on the 4-piperidone starting material can be a protecting group, such as a benzyl (B1604629) or a carbamate (B1207046) group (e.g., Boc), which can be retained or removed in a later step, depending on the desired final product. This method is highly effective for creating the C4-phenethyl and C4-hydroxyl groups simultaneously on a pre-existing piperidine ring. Patents describing the derivatization of piperidin-4-ones mention the use of Grignard reactions to produce 4-hydroxypiperidine (B117109) structures, supporting the feasibility of this synthetic route. googleapis.com
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Key Transformation | Product |
|---|
Reductive Amination Approaches for Piperidine Ring Formation
Reductive amination is a versatile method for forming amine-containing rings, including the piperidine scaffold. nih.gov While often used to modify existing piperidones (e.g., in fentanyl synthesis by reacting N-phenethyl-4-piperidone with aniline), reductive amination can also be employed to construct the ring itself. google.comgoogle.com
One such strategy involves a double reductive amination of a suitable dialdehyde (B1249045) precursor with a primary amine. For instance, an unstable dialdehyde formed from an oxidative ring-opening reaction can undergo an immediate ring closure with an amine in the presence of a reducing agent like sodium cyanoborohydride to form the piperidine ring. nih.gov Another approach is the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) serves as the reducing agent to cyclize the precursor into a piperidinone, which can then be further functionalized. nih.gov These methods, while not directly yielding this compound, establish the piperidine core, which can then be modified in subsequent steps, such as through the aforementioned Grignard reaction.
Catalytic Hydrogenation Methods for Precursor Transformation
Catalytic hydrogenation is a fundamental technique for the reduction of unsaturated precursors to form saturated heterocyclic rings like piperidine. researchgate.net A common strategy involves the hydrogenation of a corresponding substituted pyridine (B92270). For the synthesis of this compound, a hypothetical precursor would be 4-phenethylpyridin-4-ol. The catalytic reduction of this pyridine's aromatic ring would yield the desired piperidine structure.
Various catalysts are effective for this transformation, including platinum, palladium, and rhodium on a carbon support (Pt/C, Pd/C, Rh/C). researchgate.netd-nb.info The reaction is typically carried out under an atmosphere of hydrogen gas. This method is particularly useful as it can be highly selective, reducing the pyridine ring while leaving other functional groups, such as the phenyl ring of the phenethyl group, intact. Continuous-flow hydrogenation has been demonstrated as an efficient method for the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713), highlighting the industrial applicability of this approach. d-nb.inforesearchgate.net
Table 2: Catalyst Performance in Hydrogenation of 4-Phenylpyridine
| Catalyst | Conversion (%) | Selectivity for 4-Phenylpiperidine (%) |
|---|---|---|
| Rh/C | 50 | ~85 |
| Pd/C | - | High (up to 99%) |
| Pt/C | <7 | High |
| Ru/C | <5 | Low (significant side product formation) |
Note: Data adapted from studies on 4-phenylpyridine hydrogenation, which serves as a model for pyridine ring reduction. d-nb.info
Multi-step Convergent and Linear Synthesis Strategies
The construction of molecules like this compound can be approached through either linear or convergent synthetic strategies. vapourtec.com
A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A classic linear approach to this compound would involve the initial formation of the N-substituted piperidine ring. For example, the Dieckmann condensation of an aminodicarboxylate ester is a widely used method to synthesize N-substituted 4-piperidones. researchgate.netdtic.mil This piperidone intermediate would then undergo a Grignard reaction with phenethylmagnesium bromide as the final key step to install the C4-substituents.
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in a later step. While less common for a relatively small molecule like this compound, a hypothetical convergent route could involve the synthesis of a phenethyl-containing building block and a separate piperidine precursor, which are then joined. This approach is generally more efficient for the synthesis of highly complex molecules.
Novel Synthetic Approaches and Methodological Advancements
The field of organic synthesis is continually evolving, with new methods offering greater efficiency, control, and selectivity.
Development of Efficient and Stereoselective Syntheses
Recent research has focused on developing more advanced and efficient ways to synthesize substituted piperidines, including 4-hydroxypiperidines. A notable advancement is the development of a one-pot synthesis for piperidin-4-ols that proceeds through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This modular and flexible method allows for the construction of the piperidin-4-ol core with high diastereoselectivity. nih.gov
Furthermore, the pursuit of enantiomerically pure piperidines has led to the development of stereoselective syntheses. These methods often employ chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms in the molecule. For instance, asymmetric conjugate addition reactions and stereoselective ring expansions have been utilized in the synthesis of chiral piperidine derivatives. lookchem.com Such strategies are crucial when the biological activity of a molecule is dependent on a specific stereoisomer. While not specifically detailed for this compound, these advanced methodologies represent the cutting edge of piperidine synthesis and could be adapted to produce chiral versions of the target compound. nih.govrsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is an area of increasing focus, aiming to reduce environmental impact and improve safety. unibo.it Key strategies involve the replacement of hazardous solvents, the use of more efficient catalysts, and the optimization of reaction conditions to minimize waste. mdpi.com
Solvent selection is a primary consideration in green chemistry. unibo.it Traditional syntheses often employ hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (B109758) (DCM). mdpi.com Green chemistry encourages the substitution of these with safer alternatives. For piperidine synthesis, this could involve using alcohols, ethers like 2-methyltetrahydrofuran, or even water-based systems where feasible. mdpi.com The goal is to choose solvents that are less toxic, biodegradable, and have a lower environmental footprint.
Improving reaction efficiency is another core principle. This can be achieved by designing synthetic routes that are shorter and generate less waste, a concept measured by metrics like reaction mass efficiency. researchgate.net The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is a valuable strategy in this regard. researchgate.net Catalysis also plays a vital role. The use of heterogeneous catalysts, for example, can simplify product purification and allow for catalyst recycling, thereby reducing waste. In the context of producing the precursor NPP, catalytic hydrogenation using catalysts like Raney Nickel has been explored for reductive amination steps, offering an alternative to stoichiometric metal hydride reagents. google.com
Chemical Reactivity and Derivatization Strategies
The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for creating a diverse range of derivatives. These modifications can be targeted at the hydroxyl group, the piperidine nitrogen, the phenethyl moiety, or the piperidine ring itself.
Reactions Involving the Hydroxyl Group (e.g., esterification, etherification)
The tertiary hydroxyl group at the C4 position of the piperidine ring is a key functional handle for derivatization.
Esterification: The hydroxyl group can undergo esterification with various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding esters. This reaction is fundamental in the synthesis of certain biologically active molecules where an ester moiety at this position is required. For example, in related structures, the conversion of a hydroxyl group to an acetoxy group is a known transformation. ndlegis.gov
Etherification: The formation of ethers from the tertiary alcohol is another important transformation. This can be achieved through reactions like Williamson ether synthesis, although steric hindrance at the tertiary center can make this challenging. In the synthesis of fentanyl analogs like sufentanil, a related transformation involves the methylation of a 4-(hydroxymethyl) group to form a methoxymethyl ether, demonstrating the feasibility of modifying hydroxyl functionalities at the 4-position of the piperidine ring. google.com
Modifications at the Piperidine Nitrogen (N-alkylation, N-acylation)
While this compound already possesses a phenethyl group on the piperidine nitrogen, this site is central to the synthesis of a wide array of analogs by varying the N-substituent. wikipedia.orgresearchgate.net This is typically achieved by starting with a common precursor, such as 4-piperidone or its derivatives, and introducing different groups onto the nitrogen.
N-Alkylation: The synthesis of the N-phenethyl group itself is an N-alkylation reaction, commonly achieved by reacting a secondary amine (like 4-piperidone) with a phenethyl halide (e.g., phenethyl bromide). wikipedia.org By substituting phenethyl bromide with other alkylating agents, a library of analogs with different N-substituents can be created. researchgate.net This strategy is used to explore structure-activity relationships in medicinal chemistry. ussc.gov
N-Acylation: While direct N-acylation of the tertiary piperidine nitrogen is not a standard reaction, the modification of the nitrogen substituent is a key strategy in analog synthesis. For instance, in the synthesis of fentanyl analogs, the N-acyl group is attached to an exocyclic anilino nitrogen, not the piperidine nitrogen. usdoj.gov However, the synthesis of precursors can involve N-acylation. For example, protecting the piperidine nitrogen with an acyl group (like a Boc carbamate) is a common strategy to modulate reactivity during other synthetic steps. un.org
Transformations of the Phenethyl Moiety
The phenethyl group provides another site for structural modification, allowing for fine-tuning of a molecule's properties. These transformations can target either the aromatic ring or the ethyl linker.
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents. For example, hydroxylation of the phenyl ring at the 4-position is a known metabolic transformation of some fentanyl analogs, and such derivatives can also be synthesized deliberately. nih.gov Other substitutions, such as halogenation or nitration, could also be envisioned to create new analogs.
Modification of the Ethyl Bridge: The ethyl linker connecting the phenyl ring to the piperidine nitrogen can also be modified. Introducing a methyl group at the alpha-position of the ethyl bridge (creating a phenylpropyl group) is a known modification in the synthesis of fentanyl analogs like alpha-methylfentyal. ndlegis.govnih.gov Such changes can have significant effects on the biological activity of the final compound.
Ring Expansion and Contraction Reactions of Piperidine Scaffold
Transformations that alter the size of the piperidine ring itself, from a six-membered ring to a five- or seven-membered ring, represent more complex derivatization strategies. wikipedia.org
Ring Contraction: Several methods exist for the contraction of cyclic ketones. nih.gov For instance, the Favorskii rearrangement of an α-halo-piperidone could potentially lead to a five-membered cyclopentane (B165970) carboxylic acid derivative. wikipedia.org Photochemical methods have also been developed for the ring contraction of saturated N-heterocycles like piperidine, converting them into substituted pyrrolidines. nih.gov
Ring Expansion: Ring expansion reactions can be used to synthesize seven-membered rings (azepanes) from piperidine precursors. wikipedia.org The Tiffeneau–Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones via a cyanohydrin intermediate. wikipedia.org Another potential pathway is the Beckmann rearrangement of the oxime derived from N-phenethyl-4-piperidone, which would lead to a seven-membered lactam. wikipedia.org These types of rearrangements are valuable tools for accessing different heterocyclic scaffolds from a common piperidine intermediate. uchicago.eduresearchgate.net
Investigation of Synthesis Byproducts and Impurities in Research
The analysis of byproducts and impurities is a critical aspect of chemical synthesis, providing valuable insights into reaction mechanisms and the efficiency of purification methods. In the context of this compound, which serves as an intermediate in the synthesis of more complex molecules, understanding its impurity profile is essential for ensuring the quality and integrity of the final products. Research into the synthesis of related compounds, particularly within forensic and pharmaceutical analysis, has led to the identification of several process-related impurities and byproducts.
The purity of this compound is largely dependent on the synthetic route employed for its preparation. A common method for its synthesis is the reduction of 1-(2-phenylethyl)piperidin-4-one (NPP). Consequently, any impurities present in the starting material (NPP) or formed during its synthesis can be carried over, resulting in a contaminated final product.
Impurity profiling has been extensively studied in the synthesis of fentanyl and its analogues, for which NPP is a key precursor. wikipedia.orgfederalregister.gov These studies help to create chemical attribution signatures that can distinguish between different manufacturing methods, such as the Janssen, Siegfried, and Gupta routes. researchgate.netresearchgate.netnih.gov The byproducts identified in these routes are often related to incomplete reactions or side reactions of the precursors and reagents involved.
For instance, research has identified specific impurities when NPP is used in subsequent synthetic steps. The appearance of phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) has been recognized as a significant indicator of a shift in fentanyl production from the traditional Siegfried and Janssen routes to the Gupta-patent route. researchgate.netnih.gov The structure of phenethyl-4-ANPP has been confirmed through isolation and detailed elucidation. nih.gov Further modifications in synthetic methods have been linked to the emergence of other impurities, such as ethyl-4-anilino-N-phenethylpiperidine (ethyl-4-ANPP). researchgate.netresearchgate.net
These findings underscore the importance of monitoring synthetic pathways for the presence of characteristic byproducts. While these impurities are not formed during the synthesis of this compound itself, they are directly related to its common precursor, NPP, and the broader synthetic context in which it is often utilized. An unreacted precursor, such as NPP, would be a primary impurity in the synthesis of this compound via reduction.
The table below summarizes key impurities that have been identified in research related to the synthesis of compounds derived from N-phenethyl-4-piperidone (NPP), the direct precursor to this compound.
The systematic investigation of these byproducts and impurities is crucial for controlling the quality of this compound and any subsequent products derived from it. The development of analytical methods to detect and quantify these trace compounds remains an active area of research, contributing to improved process control in chemical manufacturing.
Structural Elucidation and Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structure Confirmation
Spectroscopy is fundamental to the structural elucidation of organic molecules like 4-Phenethylpiperidin-4-ol, providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule. nist.gov Through ¹H-NMR, the electronic environment of each hydrogen atom is mapped, while ¹³C-NMR provides similar information for the carbon skeleton.
For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenethyl group, typically in the range of 7.1-7.3 ppm. The protons on the ethyl linker and the piperidine (B6355638) ring would appear in the upfield aliphatic region (approximately 1.5-3.5 ppm), with their specific shifts and splitting patterns revealing their connectivity. The proton of the hydroxyl (-OH) group would likely appear as a broad singlet.
The ¹³C-NMR spectrum provides complementary information, confirming the presence of all 13 carbon atoms. nih.gov Key signals would include those for the aromatic carbons of the phenyl ring, the carbon atom bearing the hydroxyl group (C-OH) in the piperidine ring, and the distinct carbons of the ethyl bridge and the piperidine core. springermedizin.denih.gov
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅) | ~ 7.1 - 7.3 | Multiplet corresponding to the five protons on the phenyl ring. |
| ¹H | Aliphatic (CH₂) | ~ 2.5 - 3.0 | Multiplets for the four protons of the ethyl linker. |
| ¹H | Piperidine Ring (CH₂, CH) | ~ 1.5 - 3.5 | Overlapping multiplets for the nine protons on the piperidine ring. |
| ¹H | Hydroxyl (OH) | Variable | Broad singlet, position is dependent on solvent and concentration. |
| ¹³C | Aromatic (C₆H₅) | ~ 125 - 140 | Signals for the six carbons of the phenyl ring. |
| ¹³C | Piperidine (C-OH) | ~ 65 - 70 | Signal for the carbon atom bonded to the hydroxyl group. |
| ¹³C | Aliphatic & Piperidine | ~ 30 - 60 | Signals for the remaining aliphatic carbons of the ethyl linker and piperidine ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. Aliphatic C-H stretching from the piperidine and phenethyl groups would appear around 2850-3000 cm⁻¹. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 (broad) | O-H Stretch | Alcohol |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | C-N Stretch | Tertiary Amine (Piperidine) |
| 1000 - 1200 | C-O Stretch | Secondary Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems. For this compound, the primary chromophore is the benzene (B151609) ring of the phenethyl group. This would result in characteristic absorption maxima (λmax) in the UV region, typically around 250-270 nm, corresponding to π→π* electronic transitions within the aromatic ring. While less structurally informative than NMR or IR, UV-Vis spectroscopy can be useful for quantitative analysis and confirming the presence of the aromatic moiety. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. ojp.gov For this compound (C13H19NO), the theoretical exact mass is 205.1467 Da. medkoo.com Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with a measured m/z value extremely close to 206.1545. This high degree of accuracy helps to distinguish it from other compounds with the same nominal mass but different elemental compositions. wvu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and assessing the purity of volatile compounds. nih.gov When a sample of this compound is analyzed by GC-MS, it produces a characteristic mass spectrum upon electron ionization. nih.gov
The fragmentation pattern is a molecular fingerprint. Data available in public databases indicate that a major fragmentation pathway involves the cleavage of the phenethyl group. nih.gov A characteristic and often most abundant fragment ion (base peak) is observed at a mass-to-charge ratio (m/z) of 114. This fragment likely corresponds to the piperidin-4-ol cation formed after the loss of a C₇H₇ radical (tropylium ion precursor) and subsequent rearrangement. Other significant fragments are noted at m/z 44 and 42. nih.gov This fragmentation pattern is crucial for its identification in complex mixtures. caymanchem.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of this compound within complex mixtures, such as seized drug samples or biological matrices. cfsre.orgresearchgate.net This hyphenated technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it invaluable for distinguishing target compounds from a multitude of other components. unodc.orgresearchgate.net
In forensic and research settings, methodologies often employ Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid and efficient separation, coupled with a triple quadrupole or a high-resolution mass spectrometer like Quadrupole Time-of-Flight (QTOF) or Orbitrap. cfsre.orgnih.govspringermedizin.de Electrospray ionization (ESI) in positive mode is typically used for the analysis of piperidine-based compounds. nih.gov The LC-MS/MS approach allows for the detection of not only the parent compound but also its precursors, metabolites, and synthesis byproducts, which can serve as chemical attribution signatures to trace the synthetic route of production. researchgate.netresearchgate.net The data acquired can be used to create detailed impurity profiles, which are crucial for forensic intelligence. researchgate.net
The development of sensitive LC-MS/MS methods enables the detection of these compounds at sub-ng/mL levels, which is essential for toxicological analysis in various biological samples. researchgate.netthermofisher.com
Table 1: Representative LC-MS/MS Parameters for Analysis of Related Piperidine Compounds
| Parameter | Description |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov |
| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents, often containing formic acid (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) nih.govthermofisher.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |
| Mass Spectrometer | Triple Quadrupole (TQ-S) or High-Resolution Mass Spectrometer (QTOF, Orbitrap) nih.govspringermedizin.de |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis; Full scan and product ion scan for qualitative analysis and structural confirmation |
Chromatographic Methods for Separation and Purification in Research
Chromatographic techniques are fundamental in the research and synthesis of this compound, serving both analytical and preparative purposes to ensure the identity and purity of the compound.
Column chromatography is a widely utilized purification technique in synthetic chemistry to isolate this compound from crude reaction mixtures. nih.gov This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase (eluent) passes through the column. nih.gov The choice of solvent system is critical for achieving effective separation of the target alcohol from unreacted starting materials, such as N-phenethyl-4-piperidone, and other synthesis byproducts. wikipedia.org
A typical mobile phase for purifying moderately polar compounds like this compound might consist of a blend of a non-polar solvent (e.g., heptane (B126788) or hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). nih.gov By gradually increasing the polarity of the eluent, compounds are eluted from the column in order of increasing polarity. The performance of the separation can be monitored by techniques like Thin-Layer Chromatography (TLC) to identify fractions containing the pure product. nih.gov
High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic method used for the analysis and purification of this compound, offering higher resolution and sensitivity than standard column chromatography. researchgate.net For analytical purposes, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., a C18 column) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. researchgate.netepa.gov
The addition of modifiers like formic acid or ion-pairing agents to the mobile phase can improve peak shape and retention for basic compounds like piperidines. epa.gov Detection is often achieved using a Diode Array Detector (DAD) for compounds with a UV chromophore or, more universally, a Charged Aerosol Detector (CAD) or a mass spectrometer. researchgate.netepa.gov HPLC methods are validated for parameters such as precision, linearity, and specificity to ensure reliable quantitative analysis. epa.gov
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a cornerstone technique for the analysis of this compound, especially in forensic contexts. cfsre.orgunodc.org This method is suitable for thermally stable and volatile compounds. The sample is vaporized and separated as it travels through a capillary column (e.g., a 5% phenyl/95% methyl silicone column) carried by an inert gas like helium. unodc.orgnist.gov
GC-MS provides highly specific data, as the retention time from the GC offers one level of identification, while the mass spectrum provides a molecular fingerprint that can be compared against reference libraries for confirmation. unodc.orgdea.gov The temperature program of the GC oven is carefully controlled to ensure optimal separation of all components within a mixture. nist.govnih.gov
Table 2: Typical Gas Chromatography Method Parameters
| Parameter | Description | Source |
| GC System | Agilent 7890B or similar | nih.gov |
| Column | DB-5 or HP-5ms capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | nist.govnih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) | nist.govnih.gov |
| Inlet Temperature | 250-280 °C | unodc.orgnih.gov |
| Oven Program | Initial temperature hold followed by a ramp to a final temperature (e.g., 80 °C for 0.5 min, then ramp 15 °C/min to 290 °C) | nist.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | unodc.orgnist.gov |
| MS Ionization Mode | Electron Ionization (EI), 70 eV | unodc.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. researchgate.net
Table 3: Illustrative Crystallographic Data Parameters
| Parameter | Example Data (based on a related structure) |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P2₁ |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.501 |
| β (°) | 98.618 |
| γ (°) | 103.818 |
| Volume (ų) | 900.07 |
| Z (Molecules per unit cell) | 4 |
Note: Data presented is illustrative and based on published crystal structures of similar piperidine compounds for contextual purposes. researchgate.netmdpi.com
Other Advanced Analytical Techniques for Comprehensive Characterization
Beyond the core chromatographic and crystallographic methods, a suite of other advanced analytical techniques is employed for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation in solution. nist.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nist.gov Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, confirming the molecular skeleton and the attachment of the phenethyl and hydroxyl groups to the piperidine ring. nist.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is a rapid analytical technique that allows for the analysis of samples in their native state with minimal preparation. nist.gov It involves exposing the sample to a heated stream of inert gas, such as helium, which desorbs and ionizes the analytes. nist.gov This method can provide a quick mass measurement of this compound from a solid or liquid sample, making it useful for high-throughput screening. nist.gov
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. dea.gov The spectrum of this compound would show characteristic absorption bands corresponding to the O-H stretch of the alcohol group, C-H stretches of the alkyl and aromatic portions, and C-N stretching of the tertiary amine. dea.gov
Table 4: Summary of Advanced Analytical Techniques and Information Provided
| Technique | Abbreviation | Information Provided |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure, atom connectivity, chemical environment of nuclei (¹H, ¹³C) nist.gov |
| Direct Analysis in Real Time Mass Spectrometry | DART-MS | Rapid mass determination with minimal sample preparation nist.gov |
| Fourier Transform Infrared Spectroscopy | FTIR | Identification of functional groups (e.g., -OH, -C-N, aromatic rings) dea.gov |
Computational and Theoretical Chemistry Studies of 4 Phenethylpiperidin 4 Ol
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Phenethylpiperidin-4-ol, DFT calculations are instrumental in elucidating its fundamental chemical properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-31++G(d,p) basis set, to achieve a balance between accuracy and computational cost. dergipark.org.tr
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.trresearchgate.net
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For molecules in the 4-anilinopiperidine class, to which this compound is structurally related, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over electron-deficient areas. This analysis helps in predicting how the molecule will interact with other species.
Table 1: Illustrative Frontier Orbital Energies and Properties
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Represents the ability to donate an electron. |
| LUMO Energy | -1.0 to 0.0 | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | 4.5 to 6.5 | Indicates chemical reactivity and stability. |
(Note: The values presented are typical for related phenylpiperidine structures and serve as an illustrative example.)
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.tr The MEP map uses a color scale to represent different potential values on the molecule's surface.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. For this compound, such regions would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring. researchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack.
Green Regions: Represent neutral or zero potential areas. researchgate.net
The MEP map provides a clear, visual representation of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. dergipark.org.trresearchgate.net
Optimization of Molecular Geometries and Conformational Analysis
Before other properties can be calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy three-dimensional structure. DFT methods are employed to perform this geometry optimization. dergipark.org.tr For a flexible molecule like this compound, which contains a piperidine ring and a rotatable phenethyl group, conformational analysis is crucial.
The piperidine ring can exist in various conformations, such as chair, twisted-boat, and boat forms. Energy calculations for these different conformers help identify the most stable arrangement. For related 4-substituted piperidines, studies have shown that the orientation of the substituent at the 4-position (axial vs. equatorial) significantly influences the molecule's conformational preference and its interaction with receptors. nih.gov Energy-conformational calculations indicate that while some 4-alkyl-substituted analogs favor a phenyl axial conformation, others prefer a phenyl equatorial conformation, which can modulate receptor binding affinities. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations are essential for understanding the potential biological activity of compounds like this compound.
Ligand-Receptor Interaction Prediction
Docking simulations of this compound and its analogs into the binding pocket of target receptors, such as the µ-opioid receptor (MOR), can predict the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov These interactions are fundamental to the molecule's biological function. Key predicted interactions often include:
Hydrogen Bonds: The hydroxyl group (-OH) on the piperidine ring of this compound is a potential hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenethyl group provides a significant hydrophobic region that can interact with nonpolar amino acid residues in the receptor's binding pocket. nih.gov
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine within the binding site. nih.gov
Studies on fentanyl and its analogs have identified key residues within the MOR binding pocket, such as Tyr150 and Trp320, that form crucial hydrophobic and aromatic interactions. nih.gov
Table 2: Predicted Ligand-Receptor Interactions for a Phenylpiperidine Scaffold
| Interaction Type | Ligand Group | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | Asp, Glu, Asn, Gln |
| Ionic Interaction | Piperidine Nitrogen (protonated) | Asp, Glu |
| Hydrophobic | Phenethyl Group | Leu, Val, Ile, Trp |
| π-π Stacking | Phenyl Ring | Tyr, Trp, Phe |
(Note: This table is illustrative, based on docking studies of structurally similar compounds.)
Binding Affinity Estimation and Interaction Mode Elucidation
Beyond identifying interactions, docking simulations employ scoring functions to estimate the binding affinity of the ligand for the receptor. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to refine these binding energy calculations. nih.gov
By comparing the binding affinities of different conformations and orientations (poses) of the ligand, researchers can elucidate the most probable interaction mode. nih.gov This helps explain why small structural modifications can lead to significant changes in biological activity. For example, simulations have shown that modifications to the piperidine ring of fentanyl analogs can drastically alter the energy landscape and the stability of different binding poses within the µ-opioid receptor. nih.govscienceopen.com
Virtual Screening Applications for Derivative Design
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of designing derivatives of this compound, virtual screening, particularly through pharmacophore modeling, serves as a powerful tool for identifying novel scaffolds and optimizing existing ones. nih.gov
Pharmacophore-based virtual screening begins with the development of a 3D model that encapsulates the essential steric and electronic features required for a molecule to exert a specific biological activity. semanticscholar.org For derivatives related to the this compound scaffold, such as fentanyl and its analogues which are potent μ-opioid receptor agonists, a pharmacophore model can be constructed from a set of known active compounds. nih.gov This model then serves as a 3D query to screen large chemical databases for molecules that match these key features, thereby identifying potential new lead compounds for synthesis and biological evaluation. semanticscholar.org
The process involves aligning a dataset of active molecules to generate a hypothesis about the crucial interaction points. nih.gov For instance, studies on fentanyl derivatives have demonstrated that a robust pharmacophore model typically includes features such as hydrophobic regions, a positive ionizable group, and hydrogen bond acceptor sites. nih.govsemanticscholar.org These features are critical for the ligand's interaction with the receptor's active site. By screening virtual libraries against this pharmacophore, researchers can prioritize compounds that possess the desired three-dimensional arrangement of functional groups, significantly streamlining the drug design process and focusing synthetic efforts on the most promising candidates. nih.gov
| Pharmacophore Feature | Description | Importance in Derivative Design |
| Hydrophobic Regions | Areas of the molecule that are nonpolar and tend to avoid water. | Essential for entering and fitting into nonpolar pockets within the receptor binding site. |
| Positive Ionizable Region | Typically a protonated amine group at physiological pH. | Forms a crucial ionic interaction with negatively charged residues (e.g., Aspartic Acid) in the target receptor. scispace.com |
| Hydrogen Bond Acceptors | Atoms (like oxygen or nitrogen) that can accept a hydrogen bond. | Key for specific interactions that orient and stabilize the ligand within the binding pocket. semanticscholar.org |
Structure-Activity Relationship (SAR) Modeling via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a quantitative and predictive framework for these investigations, enabling the rational design of more effective molecules.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. herts.ac.uk For derivatives of this compound, 3D-QSAR models have been developed to predict the analgesic activity of new analogues. nih.gov These models provide valuable insights into how specific structural modifications will affect potency.
In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), a set of aligned molecules is placed in a 3D grid. nih.gov The steric and electrostatic fields of each molecule are calculated at various points in the grid, and these values are then correlated with the observed biological activity using statistical methods. The resulting model can predict the activity of new, unsynthesized compounds and visually represent the regions where changes in steric bulk or electrostatic properties are likely to increase or decrease activity. nih.gov
For example, a CoMFA model for a series of fentanyl derivatives indicated that both steric and electrostatic interactions play significant roles, with contributions of 0.621 and 0.379, respectively. nih.gov Such models are crucial for optimizing lead compounds, as they guide chemists in making targeted modifications to the molecular structure to enhance desired pharmacological effects. nih.gov The development of innovative QSAR models has been used to explore the chemical landscape of thousands of virtual fentanyl-like structures to predict their activity. herts.ac.uk
| QSAR Model Parameter | Value/Contribution | Interpretation |
| Steric Field Contribution | 0.621 | Indicates that the size and shape of the molecule are the dominant factors influencing its biological activity. nih.gov |
| Electrostatic Field Contribution | 0.379 | Shows that the distribution of charge within the molecule is also a significant, albeit secondary, determinant of activity. nih.gov |
When the 3D structure of a biological target is unknown, ligand-based drug design methods become particularly important. Pharmacophore modeling is a cornerstone of this approach, postulating that a specific 3D arrangement of functional groups is essential for recognition by the receptor's active site. nih.gov This model serves as a hypothesis of the necessary features for bioactivity.
For the this compound scaffold and its analogues that act on the μ-opioid receptor, pharmacophore models have been successfully generated from sets of active fentanyl derivatives. nih.govsemanticscholar.org These studies have identified several key features that appear essential for analgesic activity:
Three Hydrophobic Regions: These correspond to the nonpolar parts of the molecule that engage with hydrophobic pockets in the receptor. semanticscholar.org
One Positive Ionizable Region: This is typically the protonated piperidine nitrogen, which forms a critical salt bridge with an acidic residue in the receptor. semanticscholar.org
Two Hydrogen Bond Acceptor Sites: These features, often located on the propanamide side chain of fentanyl-like molecules, contribute to the precise orientation and binding affinity of the ligand. semanticscholar.org
This pharmacophore model provides crucial information that guides the design of new molecules. By ensuring that novel derivatives incorporate these essential features in the correct spatial arrangement, researchers can increase the probability of synthesizing compounds with high activity. nih.gov The model is invaluable for optimizing new structures and serves as a template for virtual screening and de novo design. nih.govsemanticscholar.org
Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between a ligand, such as a derivative of this compound, and its biological target, MD provides a detailed, dynamic view of the binding process. scispace.comnih.gov These simulations offer insights into the stability of binding poses, the key intermolecular interactions, and the conformational changes that occur in both the ligand and the receptor upon binding. nih.gov
MD simulations of fentanyl complexed with the μ-opioid receptor have revealed a consistent binding mode. scispace.com In this mode, the protonated amine of the piperidine ring forms a stable and critical ionic interaction with the aspartic acid residue at position 147 (Asp147). scispace.com This interaction is a hallmark of high-affinity μ-opioid receptor agonists. The simulations also show the orientation of the ligand within the binding pocket: the N-phenethyl group is directed toward the intracellular side of the receptor, while the N-phenylpropanamide portion points toward the extracellular side. scispace.com
Furthermore, these simulations can highlight the roles of other amino acid residues in stabilizing the ligand. For instance, interactions with tryptophan (Trp293) can influence the ligand's conformation and binding stability. scispace.com By characterizing the free energy landscape of different ligand conformations, MD simulations can determine the most preferred binding pose and evaluate how modifications to the chemical scaffold might reconfigure this landscape. nih.gov This detailed understanding of ligand-target dynamics at an atomic level is crucial for the rational design of new analgesics with improved pharmacological profiles. nih.gov
| Receptor Residue | Interaction Type | Significance in Ligand Binding |
| Aspartic Acid 147 (Asp147) | Ionic Interaction / Salt Bridge | Anchors the protonated amine of the piperidine ring, essential for high-affinity binding. scispace.com |
| Tryptophan 293 (Trp293) | Hydrophobic / Aromatic | Stabilizes different rotameric states of the ligand, influencing binding and efficacy. scispace.com |
| Tyrosine 326 (Tyr326) | Hydrogen Bonding | Contributes to a tighter arrangement and linkage between different transmembrane helices of the receptor upon ligand binding. scispace.com |
Preclinical Pharmacological Research and Molecular Interaction Studies
Receptor Binding Affinity Profiling (In Vitro)
The interaction of a ligand with various receptors is a cornerstone of its pharmacological characterization. Based on the known activities of its structural analogs, 4-Phenethylpiperidin-4-ol is predicted to interact with several key receptor systems.
The 4-phenethylpiperidine (B1365652) structure is the backbone of the potent synthetic opioid fentanyl and its numerous analogs. nih.govpainphysicianjournal.com These compounds primarily exert their analgesic effects through agonism at the μ-opioid receptor (MOR). painphysicianjournal.com Structure-activity relationship studies of fentanyl derivatives have demonstrated that modifications at the 4-position of the piperidine (B6355638) ring significantly influence binding affinity and efficacy. nih.gov
For fentanyl-related compounds, a substitution at the 4-position is crucial for high MOR affinity. While the parent compound of this series, N-phenethyl-4-piperidinone (NPP), is a precursor in fentanyl synthesis, it is the addition of an anilino group at the C4 position that confers potent opioid activity. wikipedia.org The presence of a simple hydroxyl group at this position, as in this compound, would represent a significant departure from the typical structure of high-affinity fentanyl-type opioids. A series of 4-hydroxy-4-phenylpiperidines have been synthesized and shown to bind to the nociceptin (B549756) opioid receptor with high affinity. nih.gov
While direct binding data for this compound is not available, we can infer its likely profile by examining related structures. The replacement of the more complex groups found in fentanyl with a hydroxyl group would likely result in a significantly lower affinity for the μ-opioid receptor. Its affinity for δ and κ opioid receptors is also expected to be low, as high affinity for these receptors in the fentanyl series is not a common feature. painphysicianjournal.com
Table 1: Representative Opioid Receptor Binding Affinities of Structurally Related Compounds This table presents data for compounds structurally related to this compound to provide context for its potential binding profile. This is not experimental data for this compound itself.
| Compound | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) |
| Fentanyl | ~0.3 - 2.0 | >1000 | >1000 |
| 4-Anilino-N-phenethylpiperidine (4-ANPP) | High (precursor) | - | - |
| Morphine | ~1 - 10 | ~100 - 1000 | ~100 - 1000 |
Note: Ki values can vary significantly between different studies and assay conditions.
The piperidine moiety is a common scaffold in the development of histamine (B1213489) H3 receptor (H3R) antagonists. nih.govacs.orgnih.govacs.org These antagonists are of interest for their potential in treating a variety of neurological and psychiatric disorders. Structure-activity relationship studies have shown that a basic tertiary amine, often a piperidine ring, is a key pharmacophoric element for H3R affinity. nih.gov
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a wide range of cellular functions and is a target for various psychiatric and neurological drug candidates. uniba.itnih.gov A significant number of sigma-1 receptor ligands incorporate a piperidine or piperazine (B1678402) scaffold. nih.govuniba.itnih.gov Notably, the phenethylpiperidine skeleton is a recurring motif in compounds with high affinity for the sigma-1 receptor. chemrxiv.orgchemrxiv.org
Table 2: Representative Sigma-1 Receptor Binding Affinities of Piperidine Derivatives This table presents data for compounds containing the piperidine scaffold to provide context for the potential binding profile of this compound. This is not experimental data for this compound itself.
| Compound | Sigma-1 (Ki, nM) |
| Haloperidol | ~1 - 5 |
| (+)-Pentazocine | ~3 - 10 |
| PRE-084 | ~2 - 50 |
Note: Ki values can vary significantly between different studies and assay conditions.
The phenethylpiperidine scaffold can be found in ligands for a variety of other neurotransmitter systems, including transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.govnih.govuthscsa.edu For instance, certain 4-hydroxy-4-phenylpiperidine analogues have been investigated as ligands for the dopamine transporter. nih.gov While the phenyl group in these analogues is directly attached to the 4-position, it highlights that the 4-hydroxy-piperidine core can be accommodated in the binding sites of monoamine transporters.
Enzyme Inhibition Assays (In Vitro)
Beyond receptor binding, the potential for this compound to inhibit key enzymes involved in neurotransmitter metabolism is also of interest.
Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol, respectively. nih.govresearchgate.netnih.gov Inhibitors of these enzymes are sought after for their potential therapeutic effects in a range of conditions, including pain, inflammation, and anxiety. nih.govnih.gov
The piperidine and piperazine moieties are common structural features in a variety of FAAH and MAGL inhibitors. nih.govresearchgate.net The inhibitory activity of these compounds is often dependent on the nature of the substituents on the piperidine or piperazine ring. researchgate.net For instance, piperidine-based ureas and carbamates have been shown to be potent covalent inhibitors of FAAH. nih.gov While this compound lacks the typical reactive groups of these covalent inhibitors, its core structure suggests that it could serve as a scaffold for the design of such inhibitors. Its intrinsic inhibitory activity against FAAH and MAGL is predicted to be low.
Functional Activity Studies in Isolated Systems and Cell Lines (In Vitro)
Derivatives of the 4-phenethylpiperidine scaffold are extensively studied for their interaction with G-protein coupled receptors (GPCRs), particularly the opioid receptors (mu, delta, and kappa). nih.gov These receptors are key players in numerous physiological processes and are significant targets for therapeutic agents. frontiersin.org Upon activation by an agonist, these receptors, which are coupled to heterotrimeric G-proteins, initiate intracellular signaling cascades. frontiersin.org
One of the primary signaling pathways modulated by these receptors is the adenylyl cyclase/cyclic AMP (cAMP) system. nih.gov Opioid receptors predominantly couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govresearchgate.net The forskolin-stimulated cAMP accumulation assay is a standard in vitro method used to quantify the functional activity of ligands at these receptors. nih.govdntb.gov.ua In this assay, forskolin (B1673556) is used to stimulate adenylyl cyclase and increase cAMP levels; the ability of an agonist to inhibit this increase is then measured to determine its potency and efficacy. nih.gov
Studies on various opioid ligands, including those with a core piperidine structure, have utilized cAMP assays to characterize their activity profiles at mu, delta, and kappa opioid receptors. nih.gov For instance, fentanyl, a potent mu-opioid agonist, effectively inhibits cAMP formation, demonstrating its efficacy in activating the Gαi/o signaling pathway. nih.govnih.gov The modulation of GPCR signaling by these compounds is a critical aspect of their pharmacological characterization, providing insights into their potential therapeutic effects. nih.gov
The assessment of receptor selectivity and efficacy is crucial in the preclinical evaluation of 4-phenethylpiperidine derivatives. dntb.gov.ua Selectivity refers to a compound's ability to bind to a specific receptor subtype with higher affinity than to others, while efficacy describes the ability of the compound to elicit a functional response upon binding to the receptor. nih.gov These properties are often evaluated through a combination of radioligand binding assays and functional assays. dntb.gov.uanih.gov
Binding assays determine the affinity (Ki) of a compound for different receptor subtypes, such as the mu, kappa, and delta opioid receptors. nih.gov For example, studies on N-phenethyl analogs of N-norhydromorphone have identified compounds with nanomolar binding affinity at the mu and delta opioid receptors. dntb.gov.ua Functional assays, such as [35S]GTPγS binding and β-arrestin recruitment assays, provide measures of a compound's efficacy. nih.govdntb.gov.ua The [35S]GTPγS binding assay measures the activation of G-proteins, a key step in GPCR signaling. nih.gov
The concept of "biased agonism" has become increasingly important in assessing the efficacy of GPCR ligands. nih.govmdpi.com Biased agonists preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). nih.gov For instance, fentanyl is a full agonist for β-arrestin2 recruitment at the mu-opioid receptor, whereas other opioids like morphine and oxycodone are weaker in this regard. nih.gov This differential activation of signaling pathways may contribute to the distinct pharmacological profiles of these compounds. mdpi.com
Receptor Binding and Functional Activity of Selected Opioid Ligands
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Assay | Activity | Reference |
|---|---|---|---|---|---|
| Fenpropimorph | Sigma-1 | 0.005 | Radioligand Binding | High Affinity Ligand | nih.gov |
| Fentanyl | Mu-Opioid Receptor | - | cAMP Assay | Potent Agonist | nih.gov |
| Fentanyl | Mu-Opioid Receptor | - | β-arrestin2 Recruitment | Full Efficacy | nih.gov |
| Morphine | Mu-Opioid Receptor | - | cAMP Assay | Potent Agonist | nih.gov |
| Morphine | Mu-Opioid Receptor | - | β-arrestin2 Recruitment | Weak Efficacy | nih.gov |
| Oxycodone | Mu-Opioid Receptor | - | cAMP Assay | Moderate Efficacy, Low Potency | nih.gov |
Structure-Activity Relationship (SAR) Investigations in Preclinical Models
The 4-phenethylpiperidine scaffold is a versatile platform for chemical modifications, and extensive structure-activity relationship (SAR) studies have been conducted to understand how different substituents influence receptor affinity and functional activity. nih.govussc.gov These studies are critical for the rational design of new compounds with desired pharmacological profiles. nih.govresearchgate.net
Modifications at various positions of the fentanyl molecule, a key derivative of 4-phenethylpiperidine, have been systematically explored. ussc.gov These positions include the piperidine ring, the anilido group, and the phenethyl moiety. ussc.gov For example, the introduction of a methyl group at the 3-position of the piperidine ring can significantly impact analgesic potency. researchgate.netbohrium.com The nature of the acyl group attached to the anilido nitrogen is also crucial; replacing the propionyl group of fentanyl with other groups like acetyl or butyryl alters the compound's activity. researchgate.net
Substitutions on the aromatic ring of the N-phenethyl group can also lead to changes in receptor affinity and selectivity. dntb.gov.ua For instance, the introduction of a para-chloro substituent on the phenethyl ring of N-norhydromorphone resulted in a compound with nanomolar binding affinity at both mu and delta opioid receptors and a distinct functional profile. dntb.gov.ua Similarly, modifications to the anilido phenyl ring, such as the introduction of fluorine, chlorine, or methyl groups, have been shown to affect analgesic activity. researchgate.netbohrium.com Heterocyclic modifications of the fentanyl structure have also been investigated, leading to the discovery of compounds with mixed agonist/antagonist properties. nih.gov These SAR studies highlight the intricate relationship between chemical structure and pharmacological activity in this class of compounds. nih.gov
Impact of Substituent Modifications on Fentanyl Analog Activity
| Analog | Modification | Effect on Analgesic Activity | Reference |
|---|---|---|---|
| 3-Methylfentanyl | Methyl group at position 3 of piperidine ring | Strongest analgesic activity among tested analogs | researchgate.netbohrium.com |
| α-Methylfentanyl | Methyl group on the ethyl linker | Very strong activity | researchgate.netbohrium.com |
| p-Fluorofentanyl | Fluorine at para-position of anilido phenyl ring | Relatively strong activity | researchgate.netbohrium.com |
| Acetylfentanyl | Propionyl group replaced with acetyl group | Relatively strong but weaker than fentanyl | researchgate.netbohrium.com |
| N-p-chloro-phenethylnorhydromorphone | p-Chloro on N-phenethyl group | Nanomolar affinity at MOR and DOR | dntb.gov.ua |
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to and activate a receptor. researchgate.net Conformational analysis and bioactive conformation studies aim to identify the specific spatial arrangement of a ligand that is responsible for its biological activity. researchgate.net For flexible molecules like 4-phenethylpiperidine derivatives, understanding their conformational preferences is essential for elucidating their mechanism of action at the molecular level. nih.gov
Molecular modeling studies have been employed to investigate how structural modifications influence the conformation of these ligands within the receptor binding pocket. nih.gov For example, in a series of N-benzofuran-substituted epoxymorphinan derivatives, the configuration at the C6 position and the size of the substituent were found to collectively determine the orientation of the benzofuran (B130515) ring. nih.gov This, in turn, influences whether the compound adopts a conformation that stabilizes the active state (agonism) or the inactive state (antagonism) of the mu-opioid receptor. nih.gov
Computational methods, such as metadynamics simulations, have been used to explore the free energy surface of fentanyl and its analogs, revealing different conformational states (e.g., "T-shaped" and "C-shaped"). nih.gov Modifications to the fentanyl scaffold, such as the introduction of a 4-carbomethoxy group or a 3-methyl group, can alter the energy landscape and favor certain conformations over others. nih.gov These studies suggest that the bioactive conformation of a ligand is not a single, rigid structure but rather a dynamic equilibrium of different states, and that subtle structural changes can shift this equilibrium, leading to profound effects on functional activity. researchgate.net The ultimate goal of these investigations is to develop a comprehensive understanding of the ligand-receptor interaction, which can guide the design of new molecules with improved therapeutic properties. researchgate.net
Pharmacophore Elucidation for Target Interaction
Pharmacophore modeling is a crucial technique in medicinal chemistry that identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For the this compound scaffold and its derivatives, which are structurally related to potent analgesics like fentanyl, pharmacophore models have been developed to understand their interaction with opioid receptors. researchgate.netmaynoothuniversity.ie These models are derived from structure-activity relationship (SAR) studies of various analogs. researchgate.netsciengine.com
The key features of the pharmacophore for this class of compounds, particularly for µ-opioid receptor agonists, have been identified through computational studies. researchgate.netmaynoothuniversity.ie These essential features include:
A positive ionizable group: The piperidine nitrogen, which is protonated at physiological pH, forms a critical ionic interaction with a negatively charged residue (e.g., Aspartic acid) in the receptor binding pocket.
Hydrophobic regions: The phenethyl group provides a significant hydrophobic feature that interacts with non-polar pockets within the receptor. Studies on fentanyl derivatives have identified multiple crucial hydrophobic sites. researchgate.netmaynoothuniversity.ie
A hydrogen bond acceptor/donor: The hydroxyl group at the 4-position of the piperidine ring can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and specificity.
Aromatic feature: The phenyl ring of the phenethyl group engages in aromatic interactions, such as π-π stacking, with aromatic amino acid residues in the receptor.
In Vivo Proof-of-Concept Studies in Animal Models (Mechanistic/Phenotypic, non-clinical)
Assessment of Antinociceptive Effects in Rodent Models
The antinociceptive (pain-relieving) properties of compounds structurally related to this compound are frequently evaluated in rodent models using thermal pain tests, such as the hot-plate and tail-flick assays. nih.gov These tests measure the latency of a rodent's response to a thermal stimulus, which is prolonged by effective analgesics. nih.govljmr.ly The tail-flick test is primarily a measure of a spinal reflex, while the hot-plate test involves more complex, supraspinally organized behaviors. ljmr.lykoreamed.org
Studies on potent fentanyl analogs, which share the N-phenethylpiperidine core structure, demonstrate significant antinociceptive activity in these models. For example, cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropionamide, a highly potent derivative, was found to be approximately 6300 times more potent than morphine in the mouse hot-plate test. sciengine.com Another analog, N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide, also showed potent analgesic effects in the rat tail-flick test. nih.gov The analgesic potency of these derivatives has been shown to have a strong linear correlation with their binding affinity for opiate receptors in mouse brain membranes. sciengine.com
The table below summarizes the antinociceptive potency of selected fentanyl analogs, which are structurally related to this compound, in rodent models.
Investigation of Receptor Activation Patterns in Animal Brains
At a neuronal level, opioid receptors like those targeted by this compound analogs are generally inhibitory. frontiersin.orgnih.gov Their activation typically leads to two primary effects: presynaptic inhibition of neurotransmitter release and postsynaptic hyperpolarization of neurons. frontiersin.orgnih.gov This regulation of neuronal function and synaptic transmission is not uniform across the brain; the specific effects depend on the localization of the receptors within distinct cell types and neurocircuits. frontiersin.org
Positron Emission Tomography (PET) imaging provides a non-invasive method to study the pharmacokinetics and distribution of compounds in the living brain. nih.govfrontiersin.org A study utilizing [¹¹C]fentanyl, a structurally related compound, in rats revealed its dynamic interaction with the brain. sciety.org The PET imaging showed rapid uptake of [¹¹C]fentanyl into the brain, followed by a fast washout. sciety.org This study also highlighted the critical role of efflux transporters, such as P-glycoprotein (P-gp), in limiting the brain's exposure to the compound. Inhibition of these transporters resulted in a significant increase in both the peak brain uptake and the duration of retention. sciety.org
The table below presents key pharmacokinetic parameters for [¹¹C]fentanyl in the rat brain as determined by PET imaging.
Impact on Fungal Growth in Non-Human Models (e.g., Galleria mellonella)
The larvae of the greater wax moth, Galleria mellonella, have emerged as a valuable in vivo model for assessing the efficacy of antimicrobial agents, including antifungals. nih.govnih.gov This model is advantageous due to its low cost, ethical considerations, and an innate immune system that shares structural and functional similarities with that of mammals. nih.govmdpi.com G. mellonella larvae can be used to evaluate the virulence of fungal pathogens, such as Candida albicans, and to test the in vivo effectiveness of antifungal compounds. nih.govnih.gov
In a typical antifungal efficacy study using this model, larvae are infected with a lethal dose of a fungal pathogen. mdpi.com The effectiveness of a test compound is then assessed by measuring larval survival rates over time or by determining the fungal burden within the larvae's hemolymph and tissues. researchgate.netnih.gov This model has been successfully employed to demonstrate the in vivo activity of various known antifungal drugs and novel therapeutic candidates. maynoothuniversity.ienih.gov
However, a review of the available scientific literature indicates that studies investigating the potential antifungal activity of this compound or its close structural analogs in the G. mellonella model or other fungal growth models have not been reported. Research on piperidine-containing structures for antifungal activity has focused on different chemical scaffolds, such as those found in plant alkaloids like piperine, which has been shown to impede biofilm formation and hyphal morphogenesis in Candida albicans. frontiersin.orgnih.gov
Applications in Chemical Synthesis and Drug Discovery Research
Role as a Precursor for Advanced Chemical Entities
As a precursor, 4-phenethylpiperidin-4-ol and its immediate derivatives are instrumental in constructing more elaborate chemical structures. The phenethyl group and the piperidine (B6355638) ring offer multiple reaction sites for building molecular complexity.
The 4-phenethylpiperidine (B1365652) core is a signature feature of the 4-anilidopiperidine class of synthetic opioid analgesics, most notably fentanyl and its numerous analogs. nih.govussc.gov Various synthetic strategies, often referred to as the Janssen method, Siegfried method, or Gupta method, utilize precursors that are either derived from or closely related to this compound to produce these potent analgesics. federalregister.gov
In many synthetic pathways, a key intermediate is 4-anilino-N-phenethylpiperidine (ANPP), which is a schedule II immediate precursor to fentanyl. ussc.govfederalregister.gov This intermediate can be acylated in a single step to yield fentanyl or a variety of its analogs by selecting different acylating agents. ussc.gov The synthesis of ANPP often involves precursors like N-phenethyl-4-piperidone (NPP), which itself can be derived from 4-piperidone (B1582916). federalregister.govfederalregister.gov The structural relationship highlights the foundational role of the 4-phenethylpiperidine skeleton in this class of analgesics.
The versatility of this scaffold allows for extensive structural modifications to create a wide array of analogs with varying potencies and pharmacological profiles. ussc.govwikipedia.org Modifications have been explored on every part of the fentanyl structure, including the phenethyl group, the piperidine ring, and the aniline (B41778) ring, leading to the synthesis and evaluation of a large number of related compounds. ussc.govresearchgate.net
| Compound Name | Structural Relationship to Core Scaffold | Key Synthetic Precursor | Reference |
|---|---|---|---|
| Fentanyl | N-phenethylpiperidine core with an N-phenylpropanamide group at the 4-position. | 4-anilino-N-phenethylpiperidine (ANPP) | ussc.govresearchgate.net |
| 4-Methylfentanyl | A methyl group is added to the 4-position of the piperidine ring. | 4-methylpiperidin-4-ol | nih.gov |
| Carfentanil | Features a methyl acetate (B1210297) group at the 4-position of the piperidine ring. | Derivatives of 4-piperidinecarboxylic acids | wikipedia.orgnih.gov |
| Sufentanil | Contains a methoxymethyl group at the 4-position and a thienyl ring attached to the ethyl group on the piperidine nitrogen. | Modified ANPP analogs | nih.gov |
| Alfentanil | Features an ethyl-tetrazolone group attached to the piperidine nitrogen. | Modified ANPP analogs | nih.gov |
The reactivity of the 4-phenethylpiperidine scaffold extends beyond the synthesis of simple fentanyl analogs, enabling its use as a building block for more complex heterocyclic systems. The piperidine ring can be a starting point for constructing fused or spirocyclic structures.
For instance, derivatives such as 1-benzyl-4-piperidone can undergo reactions like the Strecker synthesis followed by condensation to form spirocyclic imidazolinones. nih.gov Similarly, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. The Fischer indole (B1671886) synthesis, using a piperidin-4-one derivative and phenylhydrazine, can produce tetrahydro-γ-carbolines, which are 'ring-closed' or rigid analogs of fentanyl. nih.gov Research has also demonstrated the synthesis of pyrazole (B372694) derivatives by reacting 4-phenylpiperidin-4-ol (B156043) with other reagents, showcasing its utility in creating diverse nitrogen-containing heterocycles. researchgate.net These complex structures are of interest in drug discovery for their unique three-dimensional shapes and potential to interact with biological targets in novel ways.
| Heterocyclic System | Synthetic Approach | Precursor Type | Reference |
|---|---|---|---|
| Spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] | Three-component reaction | Isatins, isoquinolinium salts | researchgate.net |
| Dihydrospiro[quinoline-2,4'-piperidines] | Two-step route based on 4-piperidone imine reactivity | 4-Piperidone | researchgate.net |
| Tetrahydro-γ-carbolines (Pyridoindoles) | Fischer indole synthesis | Piperidine-4-one | nih.gov |
| 4-Phenylpiperidin-4-ol substituted pyrazole | Reaction with Grignard reagents and pyrazole precursors | 4-Phenylpiperidin-4-ol | researchgate.net |
Scaffold for Medicinal Chemistry Research
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically decorated with various functional groups to explore its biological activity. The 4-phenethylpiperidine structure is an exemplary scaffold for this purpose.
The 4-phenethylpiperidine scaffold is well-suited for the creation of focused compound libraries. researchgate.net By systematically altering substituents at various positions—such as the phenethyl group, the 4-position of the piperidine ring, and other available sites—researchers can generate a large number of analogs. ussc.gov This approach was used in the development of 4-phenyl-4-anilidopiperidines, where isosteric replacement of the 4-phenyl group with various heteroaryl substituents led to a broad series of compounds for evaluation. nih.gov Such libraries are essential for establishing structure-activity relationships (SAR), which detail how specific chemical features influence a compound's biological effects. ussc.gov The synthesis of these libraries allows for a comprehensive exploration of the chemical space around the core scaffold, facilitating the discovery of compounds with improved potency, selectivity, and other desirable drug-like properties.
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to enhance its therapeutic potential. patsnap.com The 4-phenethylpiperidine scaffold provides a robust foundation for this iterative process. researchgate.net Researchers can design analogs by making targeted modifications to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com
For example, studies on fentanyl analogs have shown that replacing the phenethyl group with other moieties (alkyl, ether, nitrile) can alter the therapeutic index. researchgate.net Similarly, introducing substituents onto the piperidine ring, such as a methyl group, can significantly increase analgesic potency. nih.gov The incorporation of a 4-phenyl group into the 4-anilidopiperidine structure led to a novel class of potent opioid analgesics with favorable pharmacological profiles. nih.gov This systematic approach of analog design, guided by SAR, allows medicinal chemists to fine-tune the properties of the lead molecule to produce a viable drug candidate. patsnap.comnih.gov
| Modification Strategy | Target Position | Example Modification | Observed Outcome | Reference |
|---|---|---|---|---|
| Phenethyl Group Replacement | Piperidine N1-substituent | Replace phenethyl with propyl or phenoxyethyl groups | Altered safety and potency profiles; some analogs found to be safer than fentanyl | researchgate.net |
| Piperidine Ring Substitution | Piperidine C4-position | Addition of a methyl group | Increased analgesic potency (approx. 4x greater than fentanyl) | nih.gov |
| Piperidine Ring Substitution | Piperidine C4-position | Addition of a 4-phenyl group | Creation of a novel class of potent opioid analgesics with favorable profiles | nih.gov |
| Scaffold Hopping | Core structure | Change the core while retaining key functionalities | Potential for novel compounds with improved attributes and circumvention of existing patents | patsnap.comarxiv.org |
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery. nih.gov The 4-phenethylpiperidine scaffold has shown potential in the development of such multi-target ligands. The parent compound, 4-Hydroxy-1-(2-phenylethyl)piperidine, is known to be a ligand for muscarinic acetylcholine (B1216132) receptors (mAChR) and non-opioid intracellular sigma-1 (σ1) receptors. targetmol.com
Furthermore, research has focused on developing 4-phenylpiperidine (B165713) derivatives as high-affinity ligands for sigma receptors, which are implicated in various central nervous system disorders. nih.gov By incorporating structural features known to enhance sigma receptor binding onto the piperidine scaffold, scientists have created compounds with high affinity (Ki = 1-10 nM) for sigma receptors while lacking significant affinity for other targets like dopamine (B1211576) receptors. nih.gov This demonstrates that the scaffold can be rationally modified to target distinct receptor systems, opening avenues for developing drugs that modulate multiple pathways simultaneously to achieve a superior therapeutic effect.
Contribution to Understanding Fundamental Structure-Function Relationships in Chemical Biology
The this compound scaffold, a core component of the 4-anilidopiperidine class of opioids, has been instrumental in advancing the understanding of fundamental structure-function relationships in chemical biology. Through systematic modifications of this core structure, researchers have been able to dissect the molecular determinants of ligand-receptor interactions, particularly at opioid receptors. These studies have provided critical insights into how subtle changes in a molecule's architecture can translate into significant differences in biological activity, a cornerstone of chemical biology and drug design.
The exploration of derivatives of this compound has allowed for a detailed mapping of the chemical space required for potent and selective opioid receptor agonism. Key structural features, including the piperidine ring, the N-phenethyl group, and substitutions at the 4-position, have been extensively studied to elucidate their roles in receptor binding and activation.
The Piperidine Core and N-Phenethyl Group: The piperidine ring serves as a crucial scaffold, orienting the other functional groups in a conformationally favorable manner for interaction with the receptor binding pocket. The protonated nitrogen of the piperidine ring is understood to form a key ionic interaction with an acidic residue, such as Asp147 in the µ-opioid receptor, anchoring the ligand in the binding site. The N-phenethyl group is a significant contributor to the high affinity of many of these compounds. Research has shown that this group likely interacts with a hydrophobic subpocket within the receptor, and its presence is a major determinant of the potent analgesic activity observed in fentanyl and its analogs.
Substitutions at the 4-Position: The 4-position of the piperidine ring has proven to be a critical site for modification to probe structure-activity relationships (SAR). The hydroxyl group in this compound can be replaced with various other functionalities, leading to a wide range of biological activities. For instance, the introduction of an anilido group at this position is a hallmark of the fentanyl series of opioids. Further modifications to this anilido group, or its replacement with other substituents, have profound effects on receptor affinity and efficacy.
One of the most potent synthetic opioids, carfentanil, features a 4-carbomethoxy group on the piperidine ring in addition to the anilido group. This modification dramatically increases its binding affinity for the µ-opioid receptor compared to fentanyl. Computational modeling and molecular dynamics simulations have suggested that this is due to unique interactions with the orthosteric binding site of the receptor. nih.gov The stark difference in potency between fentanyl and carfentanil, arising from a relatively small structural change, underscores the sensitivity of the receptor to the chemical nature of the ligand.
The following table summarizes the impact of key structural modifications on the biological activity of this compound analogs, providing a clear illustration of structure-function relationships.
| Compound | Key Structural Modification from this compound | Impact on Biological Activity |
| Fentanyl | Replacement of the 4-hydroxyl group with an N-phenylpropanamido group. | Potent µ-opioid receptor agonist with strong analgesic properties. |
| Carfentanil | Addition of a 4-carbomethoxy group to the fentanyl scaffold. | Exceptionally potent µ-opioid receptor agonist, with significantly higher binding affinity than fentanyl. nih.gov |
| 4-Methylfentanyl | Introduction of a methyl group at the 4-position of the piperidine ring in the fentanyl scaffold. | Increased analgesic potency compared to fentanyl, highlighting the influence of small alkyl substitutions. |
| Alfentanil | Replacement of the N-phenethyl group with an N-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] group. | Shorter duration of action compared to fentanyl, demonstrating that modifications to the N-substituent can modulate pharmacokinetic properties. |
Conformational Analysis and Receptor Interactions: Conformational analysis of this compound derivatives has been crucial in understanding their interaction with G protein-coupled receptors (GPCRs) like the µ-opioid receptor. The orientation of the N-phenethyl group and the substituent at the 4-position relative to the piperidine ring can significantly influence binding affinity and efficacy. For example, studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that the conformational preference of the phenyl group (axial vs. equatorial) can impact receptor binding and agonist potency. nih.gov
Computational studies have further illuminated the binding modes of these ligands. Molecular dynamics simulations of fentanyl derivatives at the µ-opioid receptor have identified key interactions, including the ionic bond with D147 and hydrophobic contacts involving the N-phenethyl and anilide groups. mdpi.com These models provide a structural hypothesis for the observed SAR, explaining how different substituents can enhance or diminish receptor affinity by altering the ligand's fit within the binding pocket.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of the piperidine (B6355638) core, a ubiquitous feature in pharmaceuticals, is undergoing a significant evolution driven by the principles of green chemistry. mdma.chnih.govrasayanjournal.co.in Research is actively moving away from classical, often harsh, multi-step procedures toward more streamlined, atom-economical, and environmentally benign methodologies.
Key emerging trends in the synthesis of 4-arylpiperidines and related structures include:
Catalyst-Driven Methodologies: Modern synthetic chemistry increasingly relies on powerful catalysts to construct the piperidine ring with high efficiency and stereocontrol. Gold(I) and Palladium(II) complexes, for example, have been successfully used in cyclization reactions. ajchem-a.commdpi.com Alongside metal catalysis, the use of organocatalysts is also gaining significant traction as a more sustainable alternative. nih.gov
Multicomponent Reactions (MCRs): These reactions, in which three or more reactants combine in a single pot to form a final product, represent a highly efficient synthetic strategy. ajchem-a.com MCRs embody the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. rasayanjournal.co.in
Green and Sustainable Approaches: A major thrust in current research is the adoption of environmentally friendly synthetic conditions. This includes the use of non-toxic and reusable catalysts like nanomagnetite (Fe3O4), employing water as a safe and abundant solvent, and developing solvent-free reaction protocols. ajchem-a.comresearchgate.net
Novel Cyclization Strategies: Researchers are exploring innovative ways to form the piperidine ring, such as intramolecular radical cyclization, which offers alternative pathways to access complex piperidine derivatives. mdpi.com
These advanced synthetic methods are crucial for building libraries of 4-phenethylpiperidin-4-ol derivatives for biological screening and further development.
Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives
| Strategy | Description | Advantages |
|---|---|---|
| Traditional Methods | Classical multi-step syntheses (e.g., Dieckmann condensation). | Well-established procedures. |
| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Pd, Au) to catalyze ring formation. | High efficiency, good stereocontrol. ajchem-a.commdpi.com |
| Organocatalysis | Use of small organic molecules as catalysts. | Lower toxicity, sustainable. nih.gov |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | High atom economy, reduced steps, less waste. rasayanjournal.co.inajchem-a.com |
| Green Chemistry | Use of water as a solvent, non-toxic catalysts, or solvent-free conditions. | Environmentally benign, increased safety. nih.govresearchgate.net |
Advanced Spectroscopic and Imaging Techniques for Studying Interactions
Understanding how derivatives of this compound interact with their biological targets at a molecular level is fundamental to drug development. Future research will increasingly rely on sophisticated analytical techniques to elucidate these interactions in unprecedented detail, both in vitro and in vivo.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a powerhouse for structural biology. Advanced NMR techniques can be used to determine the three-dimensional structure of a ligand-receptor complex in solution. researchgate.net Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can further characterize the behavior of these molecules and their complexes in solution, providing insights into their size and binding state. rsc.orgrsc.org
Positron Emission Tomography (PET) Imaging: PET is a non-invasive molecular imaging technique that is revolutionizing preclinical and clinical research. frontiersin.orgacnp.org By radiolabeling a this compound derivative with a positron-emitting isotope like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), it can be used as a PET tracer. mdpi.comnih.gov This allows for the real-time, in vivo visualization and quantification of its target receptors in the brain and other organs. frontiersin.orgnih.gov PET studies can determine target engagement, receptor occupancy, and pharmacokinetic profiles, providing critical information for drug development. frontiersin.org For instance, spirocyclic piperidine derivatives have been successfully developed as ¹⁸F-labeled PET tracers for imaging sigma-1 (σ₁) receptors in the central nervous system. mdpi.comnih.gov
Table 2: Advanced Techniques for Studying Ligand-Receptor Interactions
| Technique | Application | Information Obtained |
|---|---|---|
| NMR Spectroscopy | In vitro analysis of ligand-receptor complexes. | 3D structure, binding site confirmation, conformational changes. researchgate.net |
| PET Imaging | In vivo visualization and quantification of target receptors. | Receptor density, distribution, drug occupancy, pharmacokinetics. frontiersin.orgnih.gov |
| Autoradiography | Ex vivo or in vitro analysis of radioligand binding in tissue sections. | High-resolution localization of binding sites. nih.govnih.gov |
| Magnetic Resonance Imaging (MRI) | In vivo anatomical and physiological imaging. | Potential for functional imaging with responsive contrast agents. mdpi.commdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The design and optimization of novel compounds based on the this compound scaffold is being transformed by computational chemistry and artificial intelligence (AI). neuroquantology.com These in silico methods accelerate the drug discovery process by predicting the properties of virtual compounds, thereby prioritizing synthetic efforts and reducing costs. sciengpub.irazolifesciences.com
In Silico Screening and Molecular Docking: Virtual screening allows researchers to rapidly assess large digital libraries of potential derivatives against a biological target's 3D structure. sciengpub.irresearchgate.net Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to its receptor, providing insights into the key interactions that drive biological activity. tandfonline.comnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in a compound's chemical structure with changes in its biological activity. nih.gov By identifying the crucial structural and physicochemical features required for potency, these models can guide the design of more effective derivatives. researchgate.netnih.gov
Pharmacokinetic and Toxicity Prediction: AI-powered tools like SwissADME and ProTox-II can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. researchgate.netclinmedkaz.org This early-stage assessment helps to identify candidates with favorable drug-like properties and flag potential liabilities before resource-intensive synthesis and testing.
Table 3: Computational Tools in the Design of Piperidine-Based Compounds
| Tool/Technique | Purpose | Outcome |
|---|---|---|
| Molecular Docking | Predicts ligand-receptor binding mode and affinity. | Prioritization of compounds, understanding of key interactions. tandfonline.comnih.gov |
| QSAR Modeling | Correlates chemical structure with biological activity. | Identifies key structural features for activity, guides optimization. researchgate.netnih.gov |
| Virtual Screening | Rapidly evaluates large compound libraries computationally. | Identification of hit compounds for synthesis and testing. sciengpub.ir |
| ADME/Tox Prediction | Forecasts pharmacokinetic properties and toxicity. | Early assessment of drug-likeness and potential safety issues. researchgate.netclinmedkaz.org |
| Molecular Dynamics | Simulates the movement of a ligand and receptor over time. | Analysis of binding stability and conformational changes. nih.govresearchgate.net |
Exploration of New Biological Targets and Novel Mechanisms of Action (preclinical)
While the 4-arylpiperidine scaffold is historically associated with opioid receptors, current and future preclinical research is significantly broadening its therapeutic horizons. tandfonline.com The structural versatility of this compound makes it an ideal starting point for designing ligands that can selectively interact with a diverse range of new biological targets.
Emerging areas of investigation include:
Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a host of neurological and psychiatric conditions, as well as in cancer cell proliferation. nih.gov There is a strong research focus on developing potent and selective piperidine-based sigma receptor modulators for therapeutic use. mdpi.comnih.govnih.gov
Enzymes in Neurodegenerative Disease: Derivatives are being designed as multi-target agents for conditions like Alzheimer's disease. nih.gov These compounds aim to simultaneously inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the aggregation of amyloid-beta peptides. nih.govmdpi.com
DNA Repair and Cancer: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair. Novel piperidine-based compounds are being developed as PARP-1 inhibitors, which can be effective anticancer agents, particularly in cancers with specific DNA repair deficiencies. nih.gov
Other Novel Targets: Preclinical and in silico studies are exploring the potential for piperidine derivatives to interact with a wide array of other targets, including the tumor suppressor antagonist HDM2, farnesyltransferase, and various ion channels, opening up possibilities in oncology and neurology. researchgate.netnih.govresearchgate.netclinmedkaz.org
Table 4: Potential New Biological Targets for this compound Derivatives
| Target | Associated Therapeutic Area | Rationale |
|---|---|---|
| Sigma-1/Sigma-2 Receptors | Neurology, Psychiatry, Oncology | Modulation of receptors involved in neuroprotection and cancer cell survival. mdpi.comnih.gov |
| Cholinesterases (AChE/BuChE) | Alzheimer's Disease | Inhibition of enzymes that break down key neurotransmitters. nih.gov |
| PARP-1 | Oncology | Inhibition of a key DNA repair enzyme, leading to cancer cell death. nih.gov |
| HDM2 | Oncology | Inhibition of the p53 tumor suppressor antagonist. researchgate.net |
| Factor Xa | Thrombosis | Development as anticoagulant agents. researchgate.net |
Application in Chemical Probe Development for Biological Systems
Beyond direct therapeutic applications, highly potent and selective derivatives of this compound are poised to become valuable tools as "chemical probes" to investigate complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms.
Key aspects of this emerging trend include:
Probes for In Vivo Imaging: As discussed previously, radiolabeled versions of these compounds are quintessential chemical probes. nih.gov A PET ligand based on the this compound scaffold allows for the non-invasive mapping of its target's location and density in the living brain, providing invaluable information about its role in health and disease. frontiersin.org
Design Principles for Chemical Probes: The development of a successful probe requires meticulous chemical design. The molecule must not only bind to its intended target with high affinity and selectivity but also possess suitable properties for the experimental system (e.g., cell permeability, metabolic stability). It must also incorporate a "handle" or reporter group—such as a radioisotope for PET, a fluorophore for microscopy, or a reactive group for affinity chromatography—that enables detection and analysis.
Exploring Cellular Processes: The piperidine/piperazine (B1678402) framework is being explored for use in probes that can report on cellular states. For example, piperazine-fused disulfides have been developed as high-performance probes that are activated by the cellular redox environment, allowing for the study of oxidative stress. chemrxiv.org This illustrates the potential for adapting heterocyclic scaffolds for sophisticated probe design.
Table 5: Essential Characteristics of a Chemical Probe Based on the this compound Scaffold
| Characteristic | Importance |
|---|---|
| Potency | High affinity (typically nanomolar or better) for the intended target. |
| Selectivity | Minimal interaction with other related and unrelated biological targets. |
| Mechanism of Action | A well-understood and consistent effect on the target (e.g., agonist, antagonist). |
| Cellular Activity | Ability to function effectively in a cellular or in vivo environment. |
| Reporter Function | Incorporation of a detectable tag (e.g., radioisotope, fluorophore) for analysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
